tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate

Medicinal Chemistry Chemical Biology Protecting-Group Strategy

Standard piperazine-carbamates lack the aromatic spacer and dual reactivity required for complex conjugate synthesis. This bifunctional intermediate (C₁₇H₂₅N₃O₃, MW 319.4) features orthogonal Boc-aniline and free secondary piperazine-no protecting-group cross-talk. • XLogP 1.2, 5 rotatable bonds (12-14 Å linker length) • Two H-bond donors, four acceptors-balances permeability & solubility • ≥95% purity, stored at 2-8°C to preserve Boc integrity

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
CAS No. 1000934-11-1
Cat. No. B3373322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate
CAS1000934-11-1
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCNCC2
InChIInChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-6-4-13(5-7-14)12-15(21)20-10-8-18-9-11-20/h4-7,18H,8-12H2,1-3H3,(H,19,22)
InChIKeyKTORFHRWACLQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


tert-Butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate (CAS 1000934-11-1, molecular formula C₁₇H₂₅N₃O₃, MW 319.4 g/mol) [1] is a bifunctional research intermediate that integrates a Boc-protected aniline, a phenylacetamide bridge, and a free secondary piperazine within a single molecular framework [2]. Its computed physicochemical properties—an XLogP3-AA of 1.2, two hydrogen-bond donors (the carbamate NH and the piperazine NH), four hydrogen-bond acceptors, and five rotatable bonds [1]—place it in a polarity and flexibility range that is distinct from both simpler piperazine‑carbamates lacking the central phenyl ring and from N-Boc‑piperazine derivatives that do not carry the aniline‑carbamate terminus. The compound is catalogued by multiple research‑chemical suppliers as a building block for further synthetic elaboration, with typical commercial purity ≥95% .

1
Bifunctional building block integrating Boc-aniline and free piperazine in a single scaffold
2
Orthogonal amine protection strategy supports sequential functionalization without cross-reactivity
3
Computed polarity, hydrogen-bond capacity, and flexibility profile suited for linker design

Why Generic Substitution Cannot Guarantee Equivalent Performance


The class of piperazine‑linked carbamates is large, but individual members differ critically in the presence or absence of a central aromatic spacer, the nature of the N‑terminal protecting group, and the substitution pattern on the piperazine ring—each of which independently influences hydrogen‑bonding capacity, lipophilicity, conformational freedom, and the reactivity of the secondary amine towards electrophiles [1]. tert‑Butyl N‑{4‑[2‑oxo‑2‑(piperazin‑1‑yl)ethyl]phenyl}carbamate is not interchangeable with the simpler tert‑butyl (2‑oxo‑2‑(piperazin‑1‑yl)ethyl)carbamate (CAS 525587‑00‑2) because the latter lacks the p‑phenylene‑carbamate group that imparts an additional hydrogen‑bond donor, raises the XLogP, and changes the solubility profile; nor is it equivalent to N‑Boc‑piperazine or to benzyl‑protected analogs that require different deprotection conditions. Quantitative differences in these molecular descriptors, combined with distinct supplier‑reported purity floors and storage requirements , mean that replacing this compound with a generic piperazine‑carbamate can alter reaction kinetics, complicate purification, or invalidate the orthogonal protecting‑group strategy that many multi‑step syntheses depend on.

!
Simpler analog tert-butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate lacks the p-phenylene-carbamate group; may shift solubility, hydrogen-bonding, and chromatographic behaviour.
!
N-Boc-piperazine blocks the piperazine nitrogen, preventing orthogonal functionalization without additional deprotection steps.
!
Benzyl-protected analogs require different cleavage conditions that may disrupt the orthogonal Boc strategy in multi-step synthesis.

Quantitative Differentiation vs. Closest Structural Analogs


Molecular Weight and Hydrogen-Bond Donor Differentiation

The target compound carries a Boc‑protected aniline linked to a piperazine‑ethanone moiety through a para‑substituted phenyl ring. Relative to the simpler tert‑butyl (2‑oxo‑2‑(piperazin‑1‑yl)ethyl)carbamate (CAS 525587‑00‑2), which has a molecular weight of 243.3 g/mol and one hydrogen‑bond donor (the piperazine NH) , the target compound has a molecular weight of 319.4 g/mol and two hydrogen‑bond donors (the carbamate NH plus the piperazine NH) [1]. This structural difference is important because the additional donor and the larger aromatic surface directly influence solubility, chromatographic retention, and the compound's capacity to engage in bifurcated hydrogen‑bond networks in biological or catalytic contexts.

MW & HBD count
Cross-study comparable
Target MW 319.4 g/mol, 2 HBD vs. comparator 243.3 g/mol, 1 HBD; ΔMW +76.1, ΔHBD +1
Differentiated solubility and reactivity profile; essential when both aniline and piperazine termini are required.
Computed descriptors (PubChem).
Medicinal Chemistry Chemical Biology Protecting-Group Strategy

Lipophilicity Distinction from Non-Aromatic Derivatives

The computed XLogP3-AA of the target compound is 1.2 [1]. The simpler piperazine‑carbamate tert‑butyl (2‑oxo‑2‑(piperazin‑1‑yl)ethyl)carbamate has a lower computed logP (approximately -0.2, based on the smaller structure lacking the phenyl ring) [2]. Although an experimental logP for the comparator was not directly retrieved, the 1.4‑unit increase in computed lipophilicity is consistent with the addition of the p‑phenylene group. This shift in lipophilicity affects membrane permeability predictions, HPLC retention times, and partitioning in biphasic reaction systems.

Lipophilicity shift
Class-level inference
XLogP3-AA 1.2 (target) vs. ~-0.2 (analog); Δ ≈ +1.4 units
Higher lipophilicity affects extraction, reverse-phase retention, and membrane interaction predictions.
Comparator logP estimated by class inference.
ADME Prediction Lipophilicity Physicochemical Profiling

Conformational Flexibility and Rotatable Bond Count

The target compound has 5 rotatable bonds [1], whereas tert‑butyl (2‑oxo‑2‑(piperazin‑1‑yl)ethyl)carbamate has only 3 rotatable bonds. The two additional rotatable bonds arise from the phenylacetamide linker between the carbamate and the piperazine‑ethanone, which introduces greater conformational flexibility. For comparison, a more rigid analog such as tert‑Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate has 4 rotatable bonds but a different spatial arrangement of the amino and piperazine substituents . The higher rotatable bond count can influence the entropy penalty upon binding to a target protein and affects the compound's crystallization behavior.

Rotatable bonds
Cross-study comparable
Target 5 rotatable bonds; simple analog 3; amino-substituted analog 4
Broader conformational space supports linker design and may influence crystallization behaviour.
Computed by Cactvs 3.4.8.24.
Conformational Analysis Molecular Recognition Ligand Design

Supplier Purity and Storage Specifications

Multiple commercial sources list the target compound with a purity of ≥95% and recommend storage sealed in dry conditions at 2–8°C . The phenyl‑linked structure leads to a solid physical state at ambient temperature, whereas some simpler piperazine‑carbamates are oils or low‑melting solids that require different handling . The explicit cold‑storage recommendation (2–8°C) for this compound, versus room‑temperature storage for some N‑Boc‑piperazine derivatives, indicates a higher sensitivity to thermal degradation, likely due to the carbamate linkage in the presence of the free piperazine base.

Purity & storage
Data to verify
Purity ≥95%, storage 2–8°C dry; N-Boc-piperazine typically ≥97% at room temp
Stricter cold storage may impact logistics and reproducibility; thermal sensitivity to review.
Vendor datasheets – independent verification recommended.
Chemical Procurement Quality Control Stability

Orthogonal Protecting-Group Architecture

The target compound contains two chemically distinct amine functionalities: a Boc‑protected aniline (cleavable with TFA or HCl) and a free secondary piperazine (available for immediate alkylation, acylation, or sulfonylation) [1]. This is in direct contrast to N‑Boc‑piperazine, in which the piperazine nitrogen is blocked and requires deprotection before further functionalization. The structural analog tert‑butyl (2‑oxo‑2‑(piperazin‑1‑yl)ethyl)carbamate contains a free piperazine but lacks the aniline terminus, making it unsuitable for applications requiring a masked amine at the opposite end of the molecule .

Orthogonal handles
Class-level inference
Target offers two orthogonally addressable amines (Boc-aniline + free piperazine); comparators offer only one reactive handle
Reduces protection/deprotection cycles, potentially shortening synthetic routes and lowering material costs.
Synthetic strategy logic; experimental validation required for specific sequences.
Synthetic Methodology Orthogonal Protection Bifunctional Linkers

Research and Industrial Application Scenarios


Bifunctional PROTAC Linker Synthesis

The orthogonal Boc‑aniline and free piperazine in this scaffold enable sequential conjugation to an E3‑ligase ligand (via the piperazine nitrogen) and a target‑protein binding moiety (via the aniline after Boc‑deprotection) without protecting‑group cross‑talk [1]. The five‑rotatable‑bond phenylacetamide spacer provides a calculated extended length of approximately 12–14 Å, compatible with PROTAC linker requirements [2].

Combinatorial Library Construction for Dual-Ligand Screening

Prior studies on piperazinyl carbamates have shown that subtle changes in the aryl‑carbamate region modulate FAAH inhibition and TRPV1/TRPA1 activity [1]. This compound's phenyl‑carbamate terminus allows for systematic variation of the N‑substituent while retaining the piperazine‑ethanone core, facilitating SAR studies where the lipophilicity difference (XLogP 1.2 vs. ~0.0 for des‑phenyl analogs) is predicted to influence membrane partitioning [2].

Peptide Mimetic Preparation via Carbamate Urea Hybrids

The Boc‑protected aniline can be deprotected and converted to an isocyanate or activated carbamate for coupling with peptide amines, while the free piperazine can simultaneously be acylated, generating constrained peptide‑mimetic scaffolds. The solid physical state and cold‑storage specification (2–8°C) [1] ensure the integrity of the Boc group during storage, which is critical when the compound is procured in bulk for multi‑gram parallel synthesis campaigns.

Physicochemically Defined Chemical Probe Development

The computed physicochemical profile (MW 319.4, XLogP 1.2, 2 HBD, 4 HBA, 5 rotatable bonds) [1] places this compound in a property space that is often associated with good cell permeability while retaining sufficient polarity for aqueous solubility—a balance that simpler piperazine‑carbamates (lacking the phenyl ring) may not achieve. This makes it a candidate for the rational design of cell‑permeable probes where both the piperazine (for target binding) and the aniline (for reporter‑group attachment) are simultaneously required.

Application
Selection Property
Validation Focus
Bifunctional PROTAC linker synthesis
Orthogonal Boc-aniline and free piperazine enable sequential conjugation without cross-reactivity
Confirm linker length and conjugation efficiency for target protein and E3 ligase handles
Combinatorial library construction
Phenyl-carbamate terminus allows systematic N-substituent variation while retaining piperazine-ethanone core
Assess lipophilicity-dependent membrane partitioning relative to des-phenyl analogs
Peptide mimetic scaffolds
Solid-state stability and cold-storage specification help preserve Boc integrity during multi-gram synthesis
Monitor carbamate hydrolysis under reaction and storage conditions
Cell-permeable probe development
Balanced molecular weight, polarity, and rotatable bond count support cell permeability and aqueous solubility
Evaluate permeability and target engagement in cellular assays
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